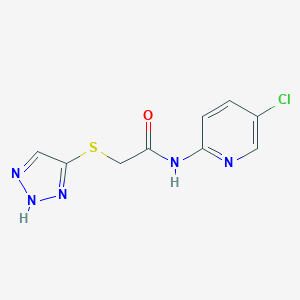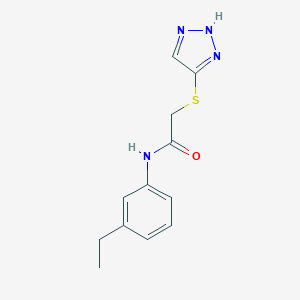
N-Methyl-1,8-naphthalenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1,8-naphthalenediamine, also known as MNDA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, such as materials science, organic chemistry, and biomedicine. MNDA is an aromatic diamine that possesses two primary amine groups and a methyl substituent on the naphthalene ring.
Mecanismo De Acción
The exact mechanism of action of N-Methyl-1,8-naphthalenediamine is still not fully understood. However, it has been suggested that N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway. N-Methyl-1,8-naphthalenediamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and telomerase, which are involved in DNA replication and cell division.
Biochemical and Physiological Effects:
N-Methyl-1,8-naphthalenediamine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway. N-Methyl-1,8-naphthalenediamine has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and telomerase, which are involved in DNA replication and cell division. In addition, N-Methyl-1,8-naphthalenediamine has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-1,8-naphthalenediamine has several advantages for lab experiments. It is readily available and relatively inexpensive. N-Methyl-1,8-naphthalenediamine can be easily synthesized using a simple reduction reaction. N-Methyl-1,8-naphthalenediamine is also stable under normal laboratory conditions. However, N-Methyl-1,8-naphthalenediamine has some limitations for lab experiments. N-Methyl-1,8-naphthalenediamine is toxic and can be harmful if not handled properly. N-Methyl-1,8-naphthalenediamine is also sensitive to air and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the study of N-Methyl-1,8-naphthalenediamine. In materials science, N-Methyl-1,8-naphthalenediamine can be used as a building block for the synthesis of new organic materials with unique properties. In organic chemistry, N-Methyl-1,8-naphthalenediamine can be used as a reagent for the synthesis of new organic compounds with potential applications in various fields. In biomedicine, N-Methyl-1,8-naphthalenediamine can be further studied for its potential as an anti-cancer agent and for the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases.
Conclusion:
In conclusion, N-Methyl-1,8-naphthalenediamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-Methyl-1,8-naphthalenediamine can be synthesized using various methods, and it has been extensively studied for its potential applications in materials science, organic chemistry, and biomedicine. N-Methyl-1,8-naphthalenediamine induces apoptosis in cancer cells by activating the mitochondrial pathway and inhibiting the activity of certain enzymes. N-Methyl-1,8-naphthalenediamine has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of N-Methyl-1,8-naphthalenediamine, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
N-Methyl-1,8-naphthalenediamine can be synthesized through various methods, such as the reduction of 1,8-nitronaphthalene, the reaction of 1,8-dinitronaphthalene with methylamine, and the reaction of 1,8-diaminonaphthalene with formaldehyde and methylamine. However, the most common method for synthesizing N-Methyl-1,8-naphthalenediamine is through the reduction of 1,8-nitronaphthalene using a reducing agent, such as iron powder or tin(II) chloride.
Aplicaciones Científicas De Investigación
N-Methyl-1,8-naphthalenediamine has been extensively studied due to its potential applications in various fields. In materials science, N-Methyl-1,8-naphthalenediamine has been used as a building block for the synthesis of various organic materials, such as conducting polymers, organic dyes, and organic semiconductors. In organic chemistry, N-Methyl-1,8-naphthalenediamine has been used as a reagent for the synthesis of various organic compounds, such as amino acids, peptides, and heterocycles. In biomedicine, N-Methyl-1,8-naphthalenediamine has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Nombre del producto |
N-Methyl-1,8-naphthalenediamine |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1-N-methylnaphthalene-1,8-diamine |
InChI |
InChI=1S/C11H12N2/c1-13-10-7-3-5-8-4-2-6-9(12)11(8)10/h2-7,13H,12H2,1H3 |
Clave InChI |
GMFBJMWDZRKXQD-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC2=C1C(=CC=C2)N |
SMILES canónico |
CNC1=CC=CC2=C1C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B249426.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B249431.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249432.png)

![4-{[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butynyl 4-chlorobenzoate](/img/structure/B249436.png)


![N-[2-(biphenyl-4-yloxy)ethyl]acetamide](/img/structure/B249454.png)

